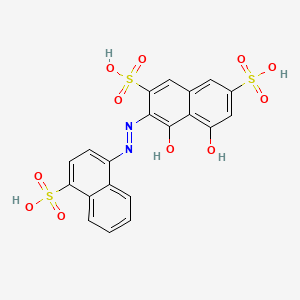

Sodium 4,5-dihydroxy-3-((4-sulfonatonaphthalen-1-yl)diazenyl)naphthalene-2,7-disulfonate

Description

Contextualization within Azo Dye Research

Acid Red 60 is classified as an azo dye. chemimpex.com Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). This structural feature is fundamental to their color properties. Azo dyes are extensively used in the textile, printing, and cosmetics industries. researchgate.netpjoes.com The study of azo dyes like Acid Red 60 is a significant area of research, particularly concerning their synthesis, application, and environmental impact. researchgate.net

Significance in Environmental and Industrial Research Domains

The widespread use of azo dyes, including Acid Red 60, in industries such as textiles leads to their presence in industrial effluents. nih.gov Consequently, a substantial body of research focuses on the environmental fate of these compounds and the development of effective methods for their removal from wastewater. nih.gov Research in this area explores various physical, chemical, and biological treatment technologies. researchgate.net

In the industrial sector, Acid Red 60 is valued for its properties as a colorant. chemimpex.com It is used in the dyeing of textiles, such as wool, silk, and nylon, due to its ability to produce vibrant red shades. chemimpex.comalfa-industry.com Its applications also extend to the formulation of cosmetics. chemimpex.com The stability and performance of dyes like Acid Red 60 are critical factors in these industrial applications, driving research into their chemical and physical properties. chemimpex.com

Chemical and Physical Properties

The fundamental characteristics of Acid Red 60 are summarized in the table below, providing a snapshot of its identity and key physical data.

| Property | Value | Source(s) |

| Synonyms | Chromotrope 8B, 2-(4-Sulfo-1-naphthylazo)chromotropic acid trisodium (B8492382) salt | chemimpex.com |

| CAS Number | 5850-64-6 | chemimpex.comcalpaclab.comglpbio.com |

| Molecular Formula | C₂₀H₁₀N₂Na₃O₁₁S₃ | chemimpex.comcalpaclab.comglpbio.com |

| Molecular Weight | 619.45 g/mol | chemimpex.comglpbio.com |

| Appearance | Red to dark blue to black powder/crystal | chemimpex.com |

| Solubility | Soluble in water | chemimpex.com |

Research on Degradation and Removal of Azo Dyes

The persistence of azo dyes in the environment has prompted extensive research into their degradation and removal from aqueous solutions. Various advanced oxidation processes (AOPs) and adsorption techniques have been investigated for their efficacy in treating water contaminated with dyes similar to Acid Red 60.

Adsorption Studies

Adsorption is a widely studied method for dye removal due to its efficiency and operational simplicity. nih.gov Research has explored the use of various adsorbents to remove acidic dyes from water. For instance, studies have investigated the use of commercial activated carbon, with one study reporting up to 99.80% adsorption of an acid red dye at a concentration of 25 mg/L. researchgate.net Another study demonstrated the potential of soybean meal as a natural adsorbent, achieving removal efficiencies between 74% and 99% for acidic dyes under optimal conditions of 60°C and a pH of 4-6. redalyc.org The efficiency of adsorption can be influenced by factors such as pH, contact time, and initial dye concentration. scirp.org

Photocatalytic Degradation

Photocatalysis is another advanced oxidation process that has shown promise for the degradation of organic pollutants like azo dyes. researchgate.net This process typically involves a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with light, generates highly reactive species that can break down the dye molecules. researchgate.netjwent.net Research has shown that modifying TiO₂ with other materials, such as activated carbon or noble metals, can enhance its photocatalytic activity. ncsu.edunih.gov For example, the combination of TiO₂ with activated carbon has been shown to improve the removal rate of Acid Red 18. ncsu.edu Similarly, the use of Au-ZnO nanoparticles has been demonstrated to enhance the photodegradation of Acid Red 88 under visible light. nih.gov The efficiency of photocatalytic degradation is influenced by parameters such as catalyst dosage, pH, and irradiation time. mdpi.com

Other Advanced Oxidation Processes

Other AOPs, such as the Fenton process (using iron salts and hydrogen peroxide), have also been effectively used for the discoloration of azo dyes. pjoes.com One study on Acid Red 18 found that optimal doses of hydrogen peroxide and elemental iron could achieve complete visual discoloration. pjoes.com Furthermore, a study on the removal of Azo Red-60 dye using an O₃/UV advanced oxidation process reported 100% removal efficiency under optimized conditions. researchgate.net

The table below summarizes findings from various studies on the removal of different acid red dyes, highlighting the conditions and efficiencies of the methods used.

| Dye | Treatment Method | Key Findings | Source(s) |

| Acid Red Dye | Adsorption on activated carbon | 99.80% adsorption at 25 mg/L dye concentration. | researchgate.net |

| Acid Red 66 | Adsorption on microalgae | Maximum adsorption of 44.24 mg/g at pH 2.0 within 60 minutes. | scirp.org |

| Azo Red-60 | O₃/UV oxidation | 100% removal at 100 mg/L initial concentration, 60 min reaction time, and pH 7.5. | researchgate.net |

| Acid Red Dyes | Adsorption on soybean meal | 74-99% removal efficiency at 60°C and pH 4-6. | redalyc.org |

| Acid Red 18 | Fenton process (H₂O₂/Fe⁰) | Total visual discoloration at optimal doses of 60 mg/dm³ H₂O₂ and 50 mg/dm³ Fe⁰ at pH 3. | pjoes.com |

| Acid Red 18 | Adsorption on Granular Ferric Hydroxide (B78521) (GFH) | 78.59% removal at pH 5, 2 g/l GFH dosage, 77.5 mg/l dye concentration, and 85 min contact time. | nih.gov |

| Acid Red 18 | Photocatalysis with TiO₂/Zeolite | 96.3% removal at 0.88g/L catalyst concentration, pH 6.5, and 125 min contact time. | jwent.net |

Structure

3D Structure of Parent

Properties

CAS No. |

5850-64-6 |

|---|---|

Molecular Formula |

C20H11N2Na3O11S3 |

Molecular Weight |

620.5 g/mol |

IUPAC Name |

trisodium;4,5-dihydroxy-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate |

InChI |

InChI=1S/C20H14N2O11S3.3Na/c23-15-9-11(34(25,26)27)7-10-8-17(36(31,32)33)19(20(24)18(10)15)22-21-14-5-6-16(35(28,29)30)13-4-2-1-3-12(13)14;;;/h1-9,23-24H,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;/q;3*+1/p-3 |

InChI Key |

JWFMQIQIFZLYTO-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Environmental Remediation and Degradation Studies of Acid Red 60

Adsorption Processes for Acid Red 60 Removal

Adsorption is a surface phenomenon where molecules of a substance (the adsorbate, in this case, the dye) accumulate on the surface of a solid (the adsorbent). It is considered a promising technique for water decontamination due to its simplicity, high efficiency, and the availability of a wide variety of adsorbent materials. researchgate.net The process can remove dyes from dilute solutions effectively and is often sludge-free. eajournals.org

Adsorbent Materials Development and Characterization

The effectiveness of the adsorption process is critically dependent on the choice of adsorbent. Research has focused on developing various materials with high surface areas, specific functional groups, and favorable pore structures to maximize dye removal. These materials are typically characterized using techniques such as Scanning Electron Microscopy (SEM) for surface morphology, Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups, and Brunauer-Emmett-Teller (BET) analysis to determine surface area. researchgate.net

Biosorbents are biological materials that can be used to passively remove pollutants from a solution. nih.gov They are attractive because they are often derived from low-cost, renewable agricultural or industrial waste products. researchgate.net

Chitosan (B1678972): Chitosan, a polymer derived from chitin, is a well-known biosorbent for anionic dyes due to the presence of amino (-NH₂) and hydroxyl (-OH) groups in its structure. deswater.com These groups can be protonated in acidic solutions, creating a positive surface charge that electrostatically attracts anionic dye molecules. scirp.org Studies on various acid red dyes have demonstrated the effectiveness of chitosan in different forms, including hydrogels, aerogels, powders, and nanofibers. mdpi.com For instance, crosslinked porous chitosan films were able to remove 96% of an unspecified "Acid Red" dye. researchgate.net Quaternized chitosan microspheres have also shown high removal efficiency (94.06%) for Acid Red 18. deswater.com The adsorption capacity of chitosan can be significantly influenced by its morphology, with less crystalline forms like hydrogels exhibiting higher adsorption capacities. mdpi.com

Agricultural Waste: Various forms of agricultural waste have been investigated as potential biosorbents. Sugarcane bagasse, for example, has been chemically modified to enhance its adsorption capacity for dyes like Acid Red 1, achieving removal capacities up to 205.1 mg/g. nih.govresearchgate.net Other materials like mustard oil cake and water hyacinth leaves have also been studied for the removal of C.I. Acid Red 2. academicjournals.org Natural Algerian Cactus was found to be an efficient biosorbent for an "Acid Red" dye, with a sorption capacity of 39.51 mg/g. researchgate.net

Table 1: Adsorption Capacities of Various Biosorbents for Different Acid Red Dyes

Carbon-based materials are among the most effective adsorbents due to their large surface area, porous structure, and the ability to be functionalized. asianpubs.org

Activated Carbon (AC): Activated carbon is a highly porous material and a widely used adsorbent for dye removal. eajournals.org Its performance can be enhanced through thermal or chemical modifications. researchgate.net Studies on Acid Red 18 removal using activated carbon prepared from Murraya koenigii seeds showed it to be an effective, low-cost adsorbent. asianpubs.org The percentage of dye removal generally increases with the adsorbent dosage due to the greater availability of active sites. confer.cz For example, when removing an unspecified "Acid Red" dye, increasing the AC dosage from 1 g/L to 5 g/L increased the removal efficiency from 81.46% to 95.51%. confer.cz

Carbon Nanotubes (CNTs): CNTs are emerging as potential adsorbents due to their large surface area and unique cylindrical structure. rsc.org Multi-walled carbon nanotubes (MWCNTs) have demonstrated significant adsorption capacity for various dyes. For Acid Red 18, MWCNTs have shown an adsorption capacity of 166.67 mg/g. rsc.org The efficiency of CNTs can be improved by functionalizing their surface, which enhances their interaction with dye molecules. rsc.org

Table 2: Adsorption Capacities of Carbon-Based Adsorbents for Acid Dyes

Magnetic nanoparticles, particularly those based on iron oxides like magnetite (Fe₃O₄), have gained attention as adsorbents because they can be easily separated from water using an external magnetic field, which simplifies the post-treatment process. mdpi.commdpi.com These nanoparticles possess a large surface-area-to-volume ratio and can be functionalized to enhance their adsorption capabilities. nih.gov

Studies on various acid dyes have shown the high efficiency of magnetic nanoparticles. For instance, magnetic ZnFe₂O₄ nanoparticles have been used to remove Acid Red 88, and Fe₃O₄ nanoparticles have been effective for removing an acid dye called new coccine. researchgate.netnih.gov The surface of iron oxide nanoparticles is typically positively charged in acidic solutions, which favors the adsorption of anionic dyes like Acid Red 60. researchgate.net The combination of Fe₃O₄ nanoparticles with an ionic liquid was shown to remove approximately 95% of Acid Red 88 from a 50 ppm solution in just two minutes. deswater.com

Table 3: Performance of Magnetic Nanoparticles in Acid Dye Removal

The mechanism of adsorption for anionic dyes like Acid Red 60 onto various adsorbents is influenced by several factors, including the pH of the solution, the surface chemistry of the adsorbent, and the chemical structure of the dye.

A primary mechanism for the adsorption of anionic dyes is electrostatic attraction. scirp.org Acid Red 60 contains sulfonate groups (-SO₃⁻) which are negatively charged in solution. Many adsorbents, such as chitosan or metal oxides, can be engineered to have a positive surface charge at low pH values. deswater.comresearchgate.net This charge difference leads to a strong electrostatic attraction, enhancing dye removal. For many acid dyes, the optimal adsorption is found in acidic conditions (low pH). scirp.orgacademicjournals.org For example, the maximum adsorption of Acid Red 66 on the microalgae Acutodesmus obliquus was observed at pH 2.0. scirp.org At higher pH, the adsorbent surface tends to become negatively charged, leading to electrostatic repulsion and a decrease in adsorption efficiency. scirp.orgresearchgate.net

Besides electrostatic interactions, other mechanisms such as hydrogen bonding and chemisorption can also play a role. rsc.org Kinetic studies often indicate that the adsorption process follows a pseudo-second-order model, which is indicative of chemisorption being the rate-limiting step. deswater.commdpi.comacademicjournals.org

Magnetic Nanoparticles

Adsorption Equilibrium Modeling

To describe the equilibrium state of adsorption, where the rate of adsorption equals the rate of desorption, several isotherm models are used. These models provide insight into the adsorption mechanism, surface properties, and the maximum adsorption capacity of the adsorbent. The Langmuir and Freundlich models are the most commonly applied for dye adsorption studies. deswater.comasianpubs.org

Langmuir Isotherm: This model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. deswater.comscielo.br It is often used to calculate the maximum monolayer adsorption capacity (qₘ). Many studies on acid red dyes, including Acid Red 18, Acid Red 27, and Acid Red 66, have found that the equilibrium data fits well with the Langmuir model. deswater.commdpi.commdpi.com

Freundlich Isotherm: This model is an empirical equation that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. deswater.comscielo.br It is often indicative of multilayer adsorption. The Freundlich model was found to be a good fit for the adsorption of C.I. Acid Red 2 on various biosorbents and for Acid Red 66 on green microalgae. academicjournals.orgscirp.org

The suitability of a particular model is determined by comparing the correlation coefficients (R²) obtained from plotting the experimental data.

Table 4: Isotherm Model Parameters for Adsorption of Various Acid Red Dyes

Langmuir Isotherm Applications

The Langmuir isotherm model assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer. asianpubs.orgmdpi.com It is often used to determine the maximum adsorption capacity of an adsorbent.

Studies on various dyes, including those similar to Acid Red 60, have shown that the Langmuir model can provide a good fit for the experimental data, indicating a monolayer adsorption process. For instance, in the adsorption of Acid Red 18 onto activated carbon from Murraya koenigii seeds, the equilibrium data fit well with the Langmuir isotherm, with a calculated monolayer adsorption capacity of 53.19 mg/g. asianpubs.org Similarly, the adsorption of Acid Red 27 on different chitosan morphologies was well-described by the Langmuir model, with maximum adsorption capacities varying with the chitosan type and temperature. mdpi.com For example, the maximum adsorption capacity for chitosan hydrogel (CSH) at 20 °C was 2732.2 mg/g. mdpi.com

The favorability of the adsorption process according to the Langmuir model can be expressed by a dimensionless constant called the equilibrium parameter, RL. asianpubs.org Values of RL between 0 and 1 indicate favorable adsorption. asianpubs.org In the study of Acid Red 18 adsorption, RL values were found to be in the range of 0.1121 to 0.2747, confirming favorable adsorption. asianpubs.org

Table 1: Langmuir Isotherm Parameters for Acid Dyes on Various Adsorbents

| Adsorbate | Adsorbent | q_max (mg/g) | K_L (L/mg) | R² | Reference |

|---|---|---|---|---|---|

| Acid Red 18 | Activated Carbon (Murraya koenigii seeds) | 53.19 | - | >0.99 | asianpubs.org |

| Acid Red 27 | Chitosan Hydrogel (CSH) | 2732.2 | - | >0.99 | mdpi.com |

| Acid Red 27 | Chitosan Aerogel (CSA) | 675.7 | - | >0.99 | mdpi.com |

| Acid Red 27 | Chitosan Sponge (CSP) | 534.8 | - | >0.99 | mdpi.com |

| Acid Red 27 | Chitosan Electrospun Nanofibers (CSEN) | 215.6 | - | >0.99 | mdpi.com |

| Acid Red 66 | Acutodesmus obliquus | 44.24 | 0.0122 | 0.980 | scirp.orgresearchgate.net |

| Acid Red 88 | Magnetic ZnFe2O4 | - | - | - | nih.gov |

| Acid Red 114 | Activated Carbon (Ceiba Pentandra wood) | - | - | - | jocpr.com |

| Disperse Red 60 | Nitric acid-modified activated carbon | - | - | - | researchgate.net |

Freundlich Isotherm Applications

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to the formation of a monolayer. asianpubs.orgacademicjournals.org This model is often applied to multilayer adsorption. asianpubs.org

The Freundlich model has been found to be applicable in several studies involving acid dyes. For the adsorption of C.I. Acid Red 2 onto various biosorbents, the Freundlich isotherm provided a better fit than the Langmuir and Temkin models, suggesting heterogeneous adsorption. academicjournals.org Similarly, in the study of Acid Red 66 adsorption by the microalga Acutodesmus obliquus, the Freundlich isotherm showed a high correlation coefficient (R² = 0.994), indicating a good fit. scirp.org The Freundlich constant n, which indicates the favorability of adsorption, was found to be greater than 1, further supporting favorable adsorption. scirp.org

However, in some cases, the Freundlich model may not be the best fit. For the adsorption of Acid Red 18 onto activated carbon from Murraya koenigii seeds, the Langmuir model provided a better correlation. asianpubs.org

Table 2: Freundlich Isotherm Parameters for Acid Dyes on Various Adsorbents

| Adsorbate | Adsorbent | K_F ((mg/g)(L/mg)^(1/n)) | n | R² | Reference |

|---|---|---|---|---|---|

| C.I. Acid Red 2 | Various biosorbents | - | - | - | academicjournals.org |

| Acid Red 66 | Acutodesmus obliquus | - | 1.27 | 0.994 | scirp.orgscirp.org |

| Acid Red 88 | Magnetic ZnFe2O4 | - | - | - | nih.gov |

| Acid Red 18 | Activated Carbon (Murraya koenigii seeds) | - | - | <0.9921 | asianpubs.org |

Other Isotherm Models (e.g., Temkin)

The Temkin isotherm model considers the effects of indirect adsorbate-adsorbate interactions on the adsorption process. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. scielo.br

The Temkin model has been applied to the adsorption of various acid dyes. For the adsorption of Acid Red 18 onto activated carbon from Murraya koenigii seeds, the Temkin isotherm provided a good fit, with a correlation coefficient (R²) of 0.9921, which was better than that of the Freundlich isotherm. asianpubs.org This suggests that the interactions between the adsorbed dye molecules are a significant factor in the adsorption process. In another study on the adsorption of C.I. Acid Red 2, the Temkin isotherm was also considered, although the Freundlich model provided a better fit. academicjournals.org

Adsorption Kinetic Studies

Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the mechanism of adsorption. Several kinetic models are used to test experimental data, including the pseudo-first-order, pseudo-second-order, and intraparticle diffusion models.

Pseudo-First-Order Kinetic Models

The pseudo-first-order model, proposed by Lagergren, is one of the most widely used models to describe the kinetics of adsorption. It assumes that the rate of adsorption is proportional to the number of unoccupied sites. researchgate.net

While this model is frequently tested, it is not always the best fit for the adsorption of acid dyes. For instance, in studies on the adsorption of Acid Red 17 by surfactant-modified fuller's earth, Acid Red 88 onto magnetic nanoparticles, and Disperse Red 60 on novel nanocomposites, the pseudo-second-order model provided a better correlation with the experimental data. nih.goviwaponline.comresearchgate.net However, in the case of the sorption of Acid Red 18 onto activated carbon from Poplar Wood, the pseudo-first-order model was found to be the best fit. scispace.com

Pseudo-Second-Order Kinetic Models

The pseudo-second-order kinetic model is another commonly used model that assumes the rate-limiting step is chemical sorption involving valency forces through sharing or exchange of electrons between the adsorbent and adsorbate. researchgate.net

This model has been found to be highly applicable to the adsorption of various acid dyes. Studies on the adsorption of Acid Red 17, Acid Red 18, Acid Red 27, Acid Red 88, C.I. Acid Red 2, and Disperse Red 60 have all shown that the pseudo-second-order model provides an excellent fit to the experimental data, with high correlation coefficients (R² > 0.99). asianpubs.orgmdpi.comnih.govacademicjournals.orgiwaponline.comresearchgate.netresearchgate.net This suggests that chemisorption is often the rate-controlling step in the adsorption of these dyes.

Table 3: Pseudo-Second-Order Kinetic Parameters for Acid Dyes

| Adsorbate | Adsorbent | k₂ (g/mg·min) | q_e (mg/g) (calc) | R² | Reference |

|---|---|---|---|---|---|

| Acid Red 17 | Surfactant-modified fuller's earth | - | - | 0.999 | iwaponline.com |

| Acid Red 18 | Activated Carbon (Murraya koenigii seeds) | - | - | >0.99 | asianpubs.org |

| Acid Red 27 | Chitosan Hydrogel (CSH) | 1.32 x 10⁻⁵ | - | >0.99 | mdpi.com |

| Acid Red 88 | Magnetic ZnFe2O4 | - | - | - | nih.gov |

| C.I. Acid Red 2 | Various biosorbents | - | - | - | academicjournals.org |

| Disperse Red 60 | Novel quaternary nanocomposites | - | - | - | researchgate.net |

Intraparticle Diffusion Models

The intraparticle diffusion model, proposed by Weber and Morris, is used to identify the diffusion mechanism and determine the rate-controlling step of the adsorption process. The model considers the transport of the adsorbate from the bulk solution into the pores of the adsorbent. ijcce.ac.ir

If the plot of the amount of adsorbed dye versus the square root of time (t^0.5) is linear and passes through the origin, then intraparticle diffusion is the sole rate-limiting step. ijcce.ac.irasianpubs.org However, in many cases, the plot may show multi-linearity, indicating that the adsorption process is governed by more than one mechanism. For example, in the adsorption of Acid Red 97 onto walnut shell, the intraparticle diffusion plot showed multiple linear portions, suggesting that both boundary layer diffusion and intraparticle diffusion are involved. bioline.org.br Similarly, for the adsorption of Acid Red 114 on various oil cakes, the plot did not pass through the origin, indicating that intraparticle diffusion was not the only controlling step. asianpubs.org

Adsorption Thermodynamics

The study of adsorption thermodynamics is crucial for understanding the feasibility and nature of the adsorption process. By analyzing thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), researchers can determine if a dye's adsorption onto a sorbent is spontaneous, exothermic or endothermic, and what drives the process at a molecular level. scirp.org

The Gibbs free energy change (ΔG°) is a key indicator of the spontaneity of an adsorption process. scirp.org A negative ΔG° value signifies that the adsorption is spontaneous and thermodynamically favorable, while a positive value indicates a non-spontaneous process. scirp.org

In a study on the adsorption of a similar dye, Acid Red 66, onto iron-based composites, the ΔG° values were found to be negative across a range of temperatures (25 °C to 70 °C). nih.gov For instance, using an Fe/FeC composite adsorbent, the ΔG° values became more negative as the temperature increased, decreasing from -4.37 kJ·mol⁻¹ at 25 °C to -8.08 kJ·mol⁻¹ at 70 °C. nih.gov This trend indicates that the adsorption process becomes more favorable and spontaneous at higher temperatures. nih.gov Conversely, for other adsorbent systems, like the adsorption of Acid Orange 8 onto a chitosan-silica composite, ΔG° values also remained negative but showed a less spontaneous process at higher temperatures, suggesting the spontaneity is dependent on the specific adsorbent-adsorbate system. nih.gov

Enthalpy change (ΔH°) reveals whether an adsorption process releases or consumes heat. A negative ΔH° corresponds to an exothermic process, where heat is released, while a positive ΔH° indicates an endothermic process that requires heat input. scirp.org The entropy change (ΔS°) reflects the change in randomness or disorder at the solid-liquid interface during adsorption. A positive ΔS° suggests an increase in randomness, often due to the release of solvent molecules from the adsorbent surface. nih.gov

Thermodynamic studies provide insight into the forces driving the adsorption. For the adsorption of Acid Red 66 on Fe/FeC composites, the process was found to be endothermic, with a positive ΔH° value of 35.13 kJ·mol⁻¹. nih.gov The accompanying positive ΔS° value (132.5 J·mol⁻¹·K⁻¹) suggests that the adsorption is driven by an increase in entropy. nih.gov In contrast, studies on Acid Red 97 using walnut shells as an adsorbent found the process to be exothermic (negative ΔH°), indicating that heat was released during adsorption. bioline.org.br This highlights that the nature of the interaction is highly specific to the dye and the adsorbent material used.

| Temperature (°C) | Gibbs Free Energy (ΔG°) (kJ·mol⁻¹) | Enthalpy (ΔH°) (kJ·mol⁻¹) | Entropy (ΔS°) (J·mol⁻¹·K⁻¹) |

|---|---|---|---|

| 25 | -4.37 | 35.13 | 132.5 |

| 40 | -6.36 | ||

| 55 | -7.31 | ||

| 70 | -8.08 |

Temperature is a critical parameter that influences adsorption efficiency, and its effect is directly linked to the process's enthalpy. For endothermic processes (positive ΔH°), an increase in temperature generally enhances adsorption capacity. This is because the additional energy helps overcome the activation energy barrier for adsorption. jocpr.com For example, the removal of an acid red dye using activated kammoni leaf powder increased from 67% to 77% when the temperature was raised from 308.15 K to 318.15 K. jocpr.com Similarly, the adsorption of Acid Red 27 on chitosan adsorbents also increased with a temperature rise from 20 °C to 60 °C. mdpi.com

Conversely, for exothermic processes (negative ΔH°), increasing the temperature tends to decrease adsorption efficiency. nih.gov This occurs because the excess thermal energy can weaken the bonds between the dye molecules and the adsorbent's active sites. nih.gov In the case of Acid Red 66 adsorption on certain iron-based materials, the process was found to be exothermic, and thus, an increase in temperature was not favorable for dye removal. nih.govresearchgate.net Likewise, the adsorption of Acid Red 97 on walnut shells was also observed to be exothermic, with removal percentage decreasing as temperature increased. bioline.org.br

Enthalpy (ΔH°) and Entropy (ΔS°) Determinations

Advanced Oxidation Processes (AOPs) for Acid Red 60 Degradation

Advanced Oxidation Processes (AOPs) represent a class of powerful water treatment technologies that rely on the in-situ generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to break down recalcitrant organic pollutants like Acid Red 60 into simpler, less harmful compounds. researchgate.net

Photocatalytic degradation is a prominent AOP that utilizes semiconductor materials as photocatalysts. When a semiconductor is irradiated with light of sufficient energy (equal to or greater than its band gap), it generates electron-hole pairs. These charge carriers can then react with water and oxygen to produce reactive radicals that degrade the target pollutants. researchgate.net

Titanium Dioxide (TiO₂): Titanium dioxide is one of the most widely studied photocatalysts due to its high stability, non-toxicity, and low cost. jwent.net However, its practical application is somewhat limited by its large band gap, which requires UV light for activation, and a high rate of recombination of photogenerated electron-hole pairs. researchgate.netresearchgate.net In a study on the degradation of Acid Red 18, a TiO₂/Zeolite nanocomposite was developed, which achieved 96.3% dye removal under optimized conditions, demonstrating the potential of composite materials to enhance TiO₂'s performance. jwent.net

Iron(II,III) Oxide-Titanium Dioxide (Fe₃O₄@TiO₂): To overcome the limitations of pure TiO₂, researchers have developed composites such as Fe₃O₄@TiO₂. The inclusion of Fe₃O₄ nanoparticles can narrow the band gap of TiO₂, allowing it to absorb a broader spectrum of light, including visible light, thus enhancing its photocatalytic activity. mdpi.comcore.ac.uk A study on the degradation of Acid Red 73 found that an Fe₃O₄@TiO₂ composite exhibited a significantly higher degradation rate (93.56% in 24 minutes) compared to pure TiO₂ (74.47% in 24 minutes). mdpi.com The composite also offers the advantage of being magnetic, allowing for easy separation and recovery from the treated water. mdpi.com

| Photocatalyst | Band Gap (eV) | Degradation Rate (at 24 min) |

|---|---|---|

| TiO₂ | 2.9 | 74.47% |

| Fe₃O₄@TiO₂ | 2.5 | 93.56% |

Copper(II) Sulfide (B99878) (CuS): Copper sulfide has emerged as a promising photocatalyst due to its narrow band gap, which allows for efficient absorption of visible light. tandfonline.com CuS-based catalysts, often in the form of composites like CuS/g-C₃N₄, have demonstrated high efficiency in degrading various dyes. nih.govfrontiersin.org For instance, a 6%-CuS/g-C₃N₄ catalyst degraded approximately 95% of Rhodamine B in 60 minutes. nih.gov The photocatalytic effectiveness of CuS is attributed to its ability to suppress electron-hole recombination and its strong adsorption capacity for organic molecules. nih.govfrontiersin.org Studies using CuS nanoflowers have shown 100% degradation of Congo Red dye in just 24 minutes under solar light, highlighting its potential for rapid dye degradation. jwent.net

Light Source and Irradiation Parameter Optimization

Fenton and Electro-Fenton Processes

Fenton and Electro-Fenton processes are highly effective advanced oxidation processes (AOPs) used for the treatment of industrial wastewaters containing refractory pollutants like Acid Red dyes. nih.govresearchgate.net These methods are based on the generation of highly reactive hydroxyl radicals (•OH) in acidic conditions. deswater.com The conventional Fenton process involves the reaction between hydrogen peroxide (H2O2) and ferrous ions (Fe2+). pnas.org The Electro-Fenton (EF) process is an electrochemical adaptation where the necessary reagents, H2O2 and/or Fe2+, are generated in-situ through electrochemical reactions, which can avoid the costs and risks associated with transporting and storing H2O2. nih.govnih.gov

The core of the Fenton process is the catalytic cycle of iron ions (Fe2+/Fe3+). In the classical Fenton reaction, Fe2+ catalyzes the decomposition of H2O2 to produce hydroxyl radicals. nih.govresearchgate.net In Electro-Fenton systems, various electrode materials are used to facilitate the necessary reactions. Often, an iron anode is used as a sacrificial electrode to continuously supply Fe2+ ions into the solution. nih.govdeswater.com For the cathode, materials like graphite (B72142) felt are used to facilitate the two-electron reduction of oxygen to generate H2O2 in-situ. nih.govtubitak.gov.trnih.gov

The reaction conditions, particularly pH, are critical for the efficiency of the Fenton process. The optimal pH for Fenton and related reactions is typically in the acidic range of 2.5 to 4.0. researchgate.net A pH of 3 is frequently cited as the optimal condition for the degradation of Acid Red dyes in Electro-Fenton systems. nih.govtubitak.gov.trnih.govresearchgate.net At this pH, the generation of hydroxyl radicals is most efficient. nih.gov If the pH is too low, the formation of oxonium ions (H3O2+) can reduce the reactivity of H2O2 with Fe2+. deswater.com Conversely, at a higher pH, iron ions precipitate as ferric hydroxide (B78521) (Fe(OH)3), removing the catalyst from the solution and halting the reaction. deswater.com

In a study on the degradation of Acid Red G, an Electro-Fenton system with an iron plate anode and a graphite felt cathode was used. nih.govnih.gov The required Fe2+ and H2O2 were generated directly via electrode reactions. nih.govnih.gov Another advanced system used a boron-doped diamond (BDD) anode and an air-diffusion cathode for the treatment of Acid Red 1, with Fe2+ added to the solution to drive the Fenton reaction. researchgate.net

| Process | Catalyst System | Target Dye | Optimal Reaction Conditions | Reference(s) |

|---|---|---|---|---|

| Electro-Fenton | Iron plate (anode), Graphite felt (cathode) | Acid Red G | pH = 3, Current density = 20 mA/cm², Na2SO4 = 0.2 M | nih.govtubitak.gov.trnih.govresearchgate.net |

| Electro-Fenton | Iron electrodes | Acid Red 18 | pH = 3, Voltage = 30 V, H2O2 = 1 ml/L | researchgate.net |

| Photoelectro-Fenton | BDD (anode), Air-diffusion (cathode), Fe2+ | Acid Red 1 | pH = 3.0, Current density = 60 mA cm-2, Fe2+ = 1.0 mM | researchgate.net |

| Electro-Fenton | Pt or BDD (anode), Carbon felt or O2-diffusion (cathode), Fe3+ | Chlorophene | pH = 3.0 | researchgate.net |

The primary mechanism of degradation in Fenton and Electro-Fenton processes is the action of the hydroxyl radical (•OH). nih.gov The •OH radical is an extremely powerful and non-selective oxidizing agent, with a standard electrode potential of 2.8 V, second only to fluorine. nih.gov It is generated through the Fenton reaction:

Fe2+ + H2O2 → Fe3+ + •OH + OH− nih.gov

In Electro-Fenton systems, the key reagents for this reaction are produced electrochemically. Hydrogen peroxide is typically generated at the cathode via the reduction of dissolved oxygen, while Fe2+ ions are either supplied by a sacrificial iron anode or by the cathodic reduction of added Fe3+. nih.govresearchgate.net

Once generated, the hydroxyl radicals attack the organic dye molecules. researchgate.net Due to their high reactivity and lack of selectivity, they can abstract hydrogen atoms or add to unsaturated bonds, leading to the rapid breakdown of the complex dye structure. researchgate.net The effectiveness of the entire process hinges on the rate of •OH generation. researchgate.net Studies have shown that in the Electro-Fenton process, the generation of •OH is strongly linked to the electrochemical production of H2O2 and the availability of ferrous ions. researchgate.net The optimal conditions for the process, such as a pH of 3, are those that maximize the production rate of hydroxyl radicals. researchgate.net

The efficiency of the Electro-Fenton process for Acid Red degradation is highly dependent on several key operational parameters, including pH, initial dye concentration, H2O2 concentration, and applied current density. nih.govresearchgate.net

pH: As established, the pH is one of the most critical factors. The optimal pH for the Electro-Fenton degradation of Acid Red dyes is consistently found to be around 3. nih.govtubitak.gov.trnih.govresearchgate.netresearchgate.net At this acidic pH, the catalytic activity of iron ions and the generation of hydroxyl radicals from H2O2 are maximized. nih.govdeswater.com

Current Density: In Electro-Fenton systems, the applied current density directly influences the rate of generation of both Fe2+ (from a sacrificial anode) and H2O2 (at the cathode), which in turn affects the rate of •OH production. nih.govresearchgate.net For the degradation of Acid Red G, the removal efficiency increased with current density up to an optimal value of 20 mA/cm². nih.govresearchgate.net At this point, the generation of •OH was at its maximum. nih.gov A further increase in current density can sometimes lead to a decrease in efficiency due to competing side reactions. researchgate.net

Initial Dye Concentration: The initial concentration of the dye also affects the removal efficiency. In one study, the removal of Acid Red G was tested at various initial concentrations, with a concentration of 300 mg/L being effectively treated under optimized conditions. researchgate.net

H2O2 Concentration: The concentration of hydrogen peroxide is a crucial parameter, as it is the source of the hydroxyl radicals. deswater.com However, an excessive concentration of H2O2 can be detrimental, as it can act as a scavenger of •OH radicals, thereby reducing the process efficiency. researchgate.net Therefore, optimizing the H2O2 concentration is essential for maximizing degradation while minimizing operational costs. researchgate.net

A study on the degradation of Acid Red G achieved a 94.05% removal rate after 80 minutes under the optimal conditions of a current density of 20 mA/cm², a pH of 3, and an initial Na2SO4 electrolyte concentration of 0.2 M for a 300 mg/L dye solution. nih.govnih.gov

| Parameter | Dye | Optimal Value | Outcome/Reason | Reference(s) |

|---|---|---|---|---|

| pH | Acid Red G, Acid Red 18 | 3 | Optimal for Fenton reaction and •OH generation; prevents Fe(OH)3 precipitation. | nih.govnih.govresearchgate.netresearchgate.net |

| Current Density | Acid Red G | 20 mA/cm² | Maximized the generation of •OH, Fe2+, and H2O2, leading to 94.05% removal. | nih.govresearchgate.net |

| Current Density | Acid Red 1 | 60 mA/cm² | Optimized for decolorization and TOC removal in a photoelectro-Fenton system. | researchgate.net |

| Initial Concentration | Acid Red G | 300 mg/L | Achieved 94.05% removal in 80 minutes under optimal conditions. | nih.govnih.govresearchgate.net |

| Fe2+ Concentration | Acid Red 1 | 1.0 mM | Optimal catalyst concentration for the electro-Fenton treatment. | researchgate.net |

Compound Index

| Compound Name | Abbreviation / Synonym |

|---|---|

| Acid Red 1 | AR1 |

| Acid Red 18 | AR18 |

| Acid Red 26 | AR-26 |

| Acid Red 44 | - |

| Acid Red 60 | Acid Red G, ARG |

| Acid Red 73 | - |

| Boron-Doped Diamond | BDD |

| Carbon Dioxide | CO2 |

| Ferric Hydroxide | Fe(OH)3 |

| Ferrous Ion | Fe2+ |

| Ferric Ion | Fe3+ |

| Fullerene | C60 |

| Graphite | - |

| Hydrogen Peroxide | H2O2 |

| Hydroxide Ion | OH- |

| Hydroxyl Radical | •OH |

| Nickel(II) Oxide | NiO |

| Oxalic Acid | - |

| Oxonium Ion | H3O2+ |

| Rhodamine B | RhB |

| Silver Phosphate (B84403) | Ag3PO4 |

| Sodium Sulfate | Na2SO4 |

| Superoxide Radical Anion | •O2− |

| Titanium Dioxide | TiO2 |

| Water | H2O |

| Cobalt(II) Oxide | CoO |

Hydroxyl Radical Generation and Role

Ozonation and O3/UV Hybrid Systems

Advanced oxidation processes (AOPs) are highly effective for the treatment of complex organic compounds like Acid Red 60. Among these, ozonation and its combination with ultraviolet (UV) radiation represent a powerful approach.

Ozone Generation and Application Parameters

Ozone (O₃) is a potent oxidizing agent used in wastewater treatment to break down pollutants. mdpi.comeeer.org It can be generated on-site, which eliminates the need for storing other chemicals. mdpi.com The effectiveness of ozonation for dye degradation is influenced by several key parameters, including pH, initial dye concentration, and ozone dosage.

Research has shown that the degradation of azo dyes is often more efficient in alkaline conditions. For instance, in the ozonation of Reactive Red 198, increasing the pH from 4 to 10 enhanced the dye removal efficiency from 75% to 81% within the first 10 minutes. idosi.org This is because ozone decomposition into highly reactive hydroxyl radicals (•OH) is favored at higher pH levels. icrc.ac.ir Conversely, in acidic conditions, ozone tends to react more selectively as molecular ozone. icrc.ac.irunav.edu

The initial concentration of the dye also plays a crucial role. Studies on a similar red azo dye, Corafix BR Red, demonstrated that the time required for complete decolorization increased from 60 to 180 minutes as the initial concentration rose from 50 to 150 mg L⁻¹. redalyc.org Similarly, for Reactive Red 198, complete color removal for initial concentrations of 100, 250, and 500 mg/l was achieved after 10, 25, and 60 minutes, respectively. idosi.org

The ozone dosage, often controlled by the gas flow rate into the generator, is another critical parameter. For the degradation of Reactive Red 198, increasing the inlet gas flow rate to the ozone generator up to 0.5 lit/min improved dye removal performance; however, higher flow rates led to decreased efficiency. idosi.org

Interactive Table: Ozonation Parameters for Azo Dye Degradation

| Parameter | Condition | Effect on Degradation | Reference |

|---|---|---|---|

| pH | Increased from 4 to 10 | Enhanced dye removal efficiency | idosi.org |

| Initial Dye Concentration | Increased from 50 to 150 mg L⁻¹ | Increased time for complete decolorization | redalyc.org |

| Ozone Gas Flow Rate | Increased up to 0.5 lit/min | Improved dye removal performance | idosi.org |

Synergistic Effects with UV Irradiation

Combining ozonation with ultraviolet (UV) irradiation creates a hybrid AOP (O₃/UV) that can significantly enhance the degradation of organic pollutants. mdpi.comresearchgate.net This synergy arises from the fact that UV light accelerates the decomposition of ozone to produce a greater number of highly reactive hydroxyl radicals. mdpi.comicrc.ac.ir These radicals are non-selective and have a higher oxidation potential than molecular ozone, leading to more effective mineralization of the dye molecules. icrc.ac.ir

A study on the removal of Acid Red 60 using an O₃/UV hybrid process achieved 100% removal efficiency under optimal conditions. researchgate.net The key parameters investigated were initial dye concentration (25–100 mg/L), reaction time (10–60 min), and pH (5–10). researchgate.net The optimal conditions for complete removal were found to be an initial dye concentration of 100 mg/L, a reaction time of 60 minutes, and a pH of 7.5. researchgate.net

The enhanced performance of the O₃/UV process over ozonation alone is particularly evident in the removal of chemical oxygen demand (COD) and total organic carbon (TOC), which are measures of the total amount of organic pollutants in the water. For the degradation of the reactive dye RB19, while complete decolorization was achieved in 45 minutes by both O₃ and O₃/UV processes, the COD and TOC removals were significantly higher with the hybrid system. icrc.ac.ir After 90 minutes, the O₃/UV process achieved 57% COD removal and 27% TOC removal, compared to 47% and 19% for ozonation alone. icrc.ac.ir This demonstrates the superior mineralization capability of the synergistic O₃/UV system. icrc.ac.ir

Interactive Table: Comparison of O₃ and O₃/UV Processes for Dye Degradation

| Process | Decolorization Time | COD Removal (90 min) | TOC Removal (90 min) | Reference |

|---|---|---|---|---|

| Ozonation (O₃) | 45 min | 47% | 19% | icrc.ac.ir |

| O₃/UV Hybrid | 45 min | 57% | 27% | icrc.ac.ir |

| O₃/UV Hybrid for Acid Red 60 | 60 min | 100% removal efficiency | - | researchgate.net |

Radiation-Induced Degradation (e.g., Gamma Radiation)

Gamma radiation is an advanced oxidation technology that utilizes high-energy photons to induce the degradation of persistent organic pollutants. icm.edu.plbibliotekanauki.pl The process is based on the radiolysis of water, which generates highly reactive species, primarily hydroxyl radicals (•OH), hydrated electrons (e⁻aq), and hydrogen atoms (H•). These species effectively attack and break down complex dye molecules. preprints.org

Studies on the degradation of azo dyes, such as Congo Red, have demonstrated the effectiveness of gamma radiation. icm.edu.plbibliotekanauki.pl Complete color removal of a 50 mg/L Congo Red solution was achieved at a gamma-ray absorbed dose of 5 kGy. icm.edu.plbibliotekanauki.pl The degradation efficiency is generally independent of the initial pH of the solution. icm.edu.plbibliotekanauki.pl

The degradation process involves the fragmentation of the dye molecule, leading to the destruction of the chromophoric groups responsible for its color. preprints.org This is followed by the breakdown of the resulting aromatic intermediates into smaller aliphatic compounds, and ultimately, mineralization to CO₂, water, and inorganic ions. researchgate.net The reduction in Chemical Oxygen Demand (COD) is a key indicator of the extent of mineralization. For Congo Red, a significant COD reduction was observed at a dose of 15 kGy, particularly in the presence of an oxidant like hydrogen peroxide (H₂O₂), which can enhance the process by scavenging reducing species and producing more hydroxyl radicals. icm.edu.plbibliotekanauki.pl

The mechanism of degradation can be further elucidated by analytical techniques such as Fourier Transform Infrared (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS), which help in identifying the radiolytic end products. icm.edu.plbibliotekanauki.pl

Interactive Table: Gamma Radiation Degradation of Azo Dyes

| Parameter | Value | Observation | Reference |

|---|---|---|---|

| Dye | Congo Red (50 mg/L) | Complete color removal | icm.edu.plbibliotekanauki.pl |

| Absorbed Dose for Decolorization | 5 kGy | - | icm.edu.plbibliotekanauki.pl |

| Absorbed Dose for COD Reduction | 15 kGy | Significant reduction | icm.edu.plbibliotekanauki.pl |

| Effect of pH | - | No influence on degradation efficiency | icm.edu.plbibliotekanauki.pl |

Biodegradation and Bioremediation of Acid Red 60

Biodegradation offers an environmentally friendly and cost-effective alternative to chemical methods for the treatment of dye-containing effluents. This process relies on the metabolic activity of microorganisms to break down complex dye structures.

Microbial Degradation Mechanisms (e.g., Azoreductases)

The key to the microbial degradation of azo dyes like Acid Red 60 is the enzymatic cleavage of the azo bond (-N=N-). omicsonline.org This reductive cleavage is primarily carried out by a class of enzymes known as azoreductases. omicsonline.orgmdpi.comsaspublishers.com These enzymes are found in a wide variety of microorganisms, including bacteria and fungi. ijcmas.com

Azoreductases catalyze the breaking of the azo bond, resulting in the formation of colorless aromatic amines. saspublishers.com This reaction typically requires reducing equivalents, such as NADH or FADH₂, which act as electron donors. mdpi.comsaspublishers.com The process is generally more efficient under anaerobic or anoxic conditions because oxygen can compete with the azo dye for the available reducing equivalents. mdpi.comijcmas.com

Identification of Biodegradation Products

The biodegradation of Acid Red 60 and similar azo dyes proceeds through the initial reductive cleavage of the azo bond, leading to the formation of aromatic amines. The identification of these intermediate and final degradation products is crucial for assessing the detoxification of the dye.

In a study on the biodegradation of an acid red dye by Acinetobacter radioresistens, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis was used to identify the breakdown products. The catalytic reduction of the dye by a purified azoreductase in the presence of NADH resulted in the formation of two primary aromatic amines: 1-{3-amino-5-[(aminoxy)sulfonyl]phenyl}ethanol and 7,8-diamino-3[(aminoxy)sulfonyl]naphthalene-1-ol. omicsonline.org

Similarly, research on the degradation of Acid Red 337 by Bacillus megaterium also identified the initial breakdown into aromatic amines. After 12 hours of biodegradation, the identified intermediates were 2-Trifluoromethyl 5-{(aminoxy) phenyl) and 7,8-diamino-3-{(aminoxy) sodium sulfonyl) naphthalene}-1-ol. tandfonline.com These studies confirm that the primary mechanism of biodegradation is the symmetric cleavage of the azo bond. omicsonline.org Ultimately, these aromatic amines can be further mineralized into smaller, non-toxic aliphatic compounds and carbon dioxide. tandfonline.com

Interactive Table: Biodegradation Products of Acid Red Dyes

| Original Dye | Microorganism | Intermediate Products | Analytical Method | Reference |

|---|---|---|---|---|

| Acid Red | Acinetobacter radioresistens | 1-{3-amino-5-[(aminoxy)sulfonyl]phenyl}ethanol, 7,8-diamino-3[(aminoxy)sulfonyl]naphthalene-1-ol | LC-MS | omicsonline.org |

| Acid Red 337 | Bacillus megaterium | 2-Trifluoromethyl 5-{(aminoxy) phenyl), 7,8-diamino-3-{(aminoxy) sodium sulfonyl) naphthalene}-1-ol | LC-MS | tandfonline.com |

Microbial Consortium Applications

Information regarding the application of microbial consortia for the specific degradation of Acid Red 60 is not available in the provided search results. Research on microbial consortia tends to focus on other azo dyes, showing the potential of mixed microbial cultures for enhanced decolorization and degradation through synergistic metabolic activities. researchgate.netbiotech-asia.org However, no studies were found that specifically investigate or provide data on the use of bacterial or fungal consortia for the remediation of Acid Red 60.

Biosorption using Microalgae and Fungi

There is no specific information available in the search results regarding the biosorption of Acid Red 60 by microalgae. While microalgae are recognized as effective biosorbents for various dyes due to the functional groups on their cell walls, research explicitly detailing their use for Acid Red 60 is absent from the provided materials. nih.govscirp.org

Similarly, while fungal biomass is a well-studied biosorbent for dye removal, specific studies on the biosorption of Acid Red 60 by fungi were not found. One study detailed the use of the fungus Lentinus concinnus for the removal of Disperse Red 60 , a different chemical compound. researchgate.net This study found a maximum adsorption capacity of 92.6 mg/g for immobilized fungal biomass. researchgate.net However, these findings cannot be directly attributed to Acid Red 60.

Advanced Dyeing Process Research Involving Acid Red 60

Optimization of Dyeing Parameters

The successful application of Acid Red 60 in dyeing is highly dependent on the precise control of several process variables. Optimization of these parameters is key to achieving maximum dye exhaustion, level coloration, and desirable fastness properties.

Temperature and the pH of the dyebath are two of the most influential factors in the dyeing process, directly affecting the rate of dye uptake and the equilibrium of the dye on the fiber.

Research indicates that dye exhaustion is closely correlated with temperature. For instance, in the dyeing of polytrimethylene terephthalate (B1205515) (PTT), the adsorption of Disperse Red 60 increases with a rise in temperature, with an optimal temperature found to be 80°C. ijcce.ac.irijcce.ac.ir This suggests the endothermic nature of the adsorption process on PTT. ijcce.ac.irijcce.ac.ir Similarly, when dyeing polylactic acid (PLA)/polyhydroxybutyrate-co-valerate (PHBV) blended fabrics, C.I. Disperse Red 60, considered a low-energy dye, achieves its highest dye exhaustion at approximately 115°C. polyu.edu.hk In contrast, studies on dyeing protein fibers like wool with other acid dyes show that while higher temperatures generally increase the rate of dyeing and dye migration, an optimum is often sought to balance energy use and fiber integrity. slideshare.netscirp.orgscirp.org For example, dyeing wool with Lac Red, another natural acid dye, was optimal at 90°C. scirp.orgscirp.org

The pH of the dyeing medium plays a crucial role, particularly for fibers containing amino groups like wool and polyamide. Acidic conditions are generally favorable for dyeing these fibers with acid dyes. journalijar.com Under acidic conditions, the amino groups in the wool fiber become protonated, creating cationic sites (-NH3+) that can form strong ionic bonds with the anionic dye molecules. journalijar.comnih.gov Studies on various acid dyes on wool show that the highest dye exhaustion occurs at lower pH values, typically around pH 3 to 4. journalijar.com For dyeing nylon with acid dyes, a process might start at a pH of 5.5-4.0 and then be lowered to 3.75-2.25 to maximize dye exhaustion. google.com For Disperse Red 60 on PTT, an optimal pH of 6 has been reported for achieving maximum adsorption efficiency under ultrasonic conditions, though studies also show effective adsorption at pH values from 2 to 8. ijcce.ac.ir

| Fiber Type | Dye | Optimal Temperature (°C) | Optimal pH | Key Findings | Reference |

|---|---|---|---|---|---|

| PTT | Disperse Red 60 | 80 | 6 | Adsorption process is endothermic and spontaneous. | ijcce.ac.irijcce.ac.ir |

| PLA/PHBV | Disperse Red 60 | 115 | 5 | Considered a low-energy dye for this fiber blend. | polyu.edu.hk |

| Wool | Acid Dyes (General) | ~100 | 3-4 | Lower pH increases cationic sites on wool, enhancing ionic bonding and exhaustion. | journalijar.com |

| Nylon | Acid Dyes (General) | 71-110 (160-230°F) | 3.75-2.25 (final) | Lowering pH during the process enhances dye exhaustion. | google.com |

| Polyester (B1180765) | Disperse Red 60 | 60-80 | 4.5-5 | Optimal conditions for ultrasound-assisted dyeing. | ekb.eg |

The liquor ratio, which is the ratio of the weight of the dye liquor to the weight of the goods being dyed, and the contact time are critical for ensuring level dyeing and efficient process economics.

Studies on dyeing PLA/PHBV fabrics have shown that dye exhaustion tends to decrease slightly as the liquor ratio increases. polyu.edu.hk This is because a larger volume of liquor can dissolve more dye, leaving less to be absorbed by the fibers. polyu.edu.hk While a lower liquor ratio saves water and energy, a ratio that is too low can impede levelness. For PLA/PHBV fabrics, a liquor ratio of 30:1 was determined to be a suitable compromise. polyu.edu.hk In modern dyeing, which aims for sustainability, lower liquor ratios are often preferred. arts.ac.uk For example, dyeing cotton with reactive dyes found a liquor ratio of 1:7 to be optimal. gavinpublishers.com

Contact time is the duration required for the dyeing process to reach equilibrium, where the rate of dye absorption equals the rate of desorption. For Disperse Red 60 dyeing modified polyester knitted fabric, an equilibrium time of 60 minutes was established, as longer dyeing times did not significantly increase dye exhaustion. researchgate.net When dyeing PTT with Disperse Red 60 under ultrasonic conditions, an optimal irradiation time of 120 minutes was required to achieve equilibrium. ijcce.ac.irijcce.ac.ir Kinetic studies on wool fibers with other acid dyes show that half-dyeing time (t1/2), the time to reach 50% of total dye absorption, can be very rapid, sometimes occurring in just a few minutes, after which the process slows as it approaches equilibrium. acs.org

Temperature and pH Effects on Dye Exhaustion

Energy-Efficient Dyeing Methodologies

To address the high energy consumption of conventional dyeing processes, researchers have investigated alternative heating methods such as microwave and ultrasound energy. These technologies offer the potential for faster dyeing at lower temperatures.

Microwave heating has emerged as an energy-efficient alternative to conventional heating in textile dyeing. Microwaves heat the dye liquor dielectrically, leading to rapid and uniform temperature increases. sciencepublishinggroup.com This can significantly accelerate dye diffusion into the fiber, reducing dyeing time and energy consumption. tandfonline.com

A study focused on C.I. Disperse Red 60 on polyester fabric utilized microwave irradiation as a green methodology. ekb.egresearchgate.net The research aimed to improve dyeing performance while saving energy. ekb.egresearchgate.net By using microwave energy, it is possible to achieve high color strength and good fastness properties in a fraction of the time required by conventional methods. sciencepublishinggroup.com Studies on other protein fibers like wool have shown that microwave treatment can enhance dye uptake and lead to excellent colorfastness ratings under milder conditions (e.g., 60°C for 60 minutes) compared to traditional boiling methods. tandfonline.comresearchgate.net The mechanism involves the direct interaction of microwave energy with polar water and dye molecules, causing rapid oscillations and collisions that facilitate dye penetration into the fiber structure. sciencepublishinggroup.com

Ultrasound-assisted dyeing utilizes the energy of acoustic cavitation—the formation, growth, and collapse of microscopic bubbles in the dye liquor. This phenomenon generates localized hot spots, high pressures, and shock waves that enhance the dyeing process. ekb.eg

The application of ultrasound to the dyeing of polyester and PTT with Disperse Red 60 has been shown to be highly effective. ijcce.ac.irijcce.ac.irekb.eg Key benefits of ultrasound include:

Dispersion and Particle Size Reduction: Ultrasonic waves can break down dye aggregates, leading to a finer and more uniform dispersion of the dye in the bath. For Disperse Red 60, applying ultrasound for 45 minutes at 20°C was found to achieve the smallest particle size. ijcce.ac.irijcce.ac.ir

Accelerated Dyeing: Cavitation accelerates the diffusion of dye molecules from the liquor to the fiber surface and into the fiber interior. ekb.eg This allows for dyeing to be carried out at lower temperatures and for shorter durations compared to conventional methods. arts.ac.uk

Improved Dye Uptake: The intense mixing and boundary layer disruption caused by cavitation lead to increased dye exhaustion. Studies on PTT with Disperse Red 60 demonstrated that ultrasound significantly increases adsorption efficiency. ijcce.ac.irijcce.ac.ir Optimal conditions were identified as 80°C for 120 minutes at a pH of 6. ijcce.ac.irijcce.ac.ir

| Methodology | Fiber | Key Findings | Reference |

|---|---|---|---|

| Microwave-Assisted | Polyester | Improves dyeing performance and saves energy, considered a green methodology. | ekb.egresearchgate.net |

| Ultrasound-Assisted | Polyester | Dyeing can be conducted at 60-80°C with a liquor ratio of 40:1, pH 4.5-5. Cavitation accelerates the process. | ekb.eg |

| Ultrasound-Assisted | PTT | Reduces dye particle size, increases adsorption efficiency. Process is spontaneous and endothermic. Adsorption follows the Nernst model. | ijcce.ac.irijcce.ac.ir |

| Ultrasound-Assisted | Modified Polyester | Effective dyeing at 80°C with a frequency of 200 kHz. Equilibrium reached in 60 minutes. | researchgate.net |

Microwave-Assisted Dyeing

Dye-Fiber Affinity and Interaction Studies

Understanding the thermodynamic and kinetic principles governing the interaction between Acid Red 60 and textile fibers is essential for controlling the dyeing process. These studies quantify the driving forces behind dye adsorption.

The affinity of a dye for a fiber describes the tendency of the dye to move from the solution phase into the fiber phase. For Disperse Red 60, which is a low-energy disperse dye, the affinity for PLA/PHBV fibers is considered weaker compared to higher molecular mass, high-energy dyes, which may be due to weaker van der Waals forces. polyu.edu.hk

Thermodynamic studies on the adsorption of Disperse Red 60 onto PTT fiber under ultrasonic conditions revealed that the process is spontaneous and endothermic. ijcce.ac.irijcce.ac.ir The key thermodynamic parameters were calculated:

Gibbs Free Energy (ΔG): The negative values (ranging from -0.85 to -1.58 kJ/mol) indicated the spontaneous nature of the adsorption process. ijcce.ac.ir

Enthalpy (ΔH): The positive value (11.32 kJ/mol) confirmed that the process is endothermic, meaning it is favored by an increase in temperature. ijcce.ac.ir

Entropy (ΔS): A positive value (36.51 J/mol·K) suggested an increase in randomness at the solid-liquid interface during adsorption. ijcce.ac.ir

Conversely, a separate study on the adsorption of Disperse Red 60 onto pretreated PBO fiber found the process to be exothermic, indicating that dye-fiber interactions can be highly dependent on the specific substrate. austinpublishinggroup.com

Adsorption isotherm models are used to describe how the dye distributes between the fiber and the dyebath at equilibrium. For Disperse Red 60 on PTT, the experimental data was best described by the Nernst isotherm model . ijcce.ac.irijcce.ac.ir The Nernst model describes a partition mechanism, where the dye distributes itself between the two phases (fiber and water) in a manner similar to a solute partitioning between two immiscible liquids.

The primary forces responsible for the interaction between acid/disperse dyes and fibers include ionic bonds, hydrogen bonds, and van der Waals forces. For polyamide fibers like wool and nylon, dyeing with anionic dyes involves both ionic interactions with protonated amino groups and non-polar, hydrophobic interactions between the dye molecule and the fiber. sdc.org.uk

Substrate Compatibility (e.g., Polyester, PLA/PHBV Textiles)

Acid Red 60 is a disperse dye, a class of dyes with low water solubility traditionally used for coloring hydrophobic synthetic fibers. testextextile.com Its compatibility has been extensively studied on various substrates.

Polyester (PET): As an aromatic polyester, polyethylene (B3416737) terephthalate (PET) is the conventional substrate for disperse dyes like Acid Red 60. acs.org Dyeing processes for polyester typically require high temperatures, often around 130°C, to ensure the dye penetrates the fiber structure. google.com At these temperatures, Acid Red 60 demonstrates good affinity for polyester, resulting in dyeings with high fastness. google.comgoogle.com

Polylactic Acid (PLA): PLA is an aliphatic polyester derived from renewable resources, making it a biodegradable alternative to PET. researchgate.net Research confirms that PLA fibers can be effectively dyed with disperse dyes, including Acid Red 60. researchgate.netresearchgate.net Unlike PET, PLA has a lower glass transition temperature, allowing for successful dyeing at lower temperatures, typically around 110°C. researchgate.net This lower dyeing temperature helps prevent the hydrolytic degradation and loss of mechanical properties of the PLA fiber. acs.org Studies have established that Disperse Red 60 is a suitable dye for PLA textiles. zjtextile.com.cn

PLA/PHBV Textiles: Poly(lactic acid)/poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PLA/PHBV) blends are fully bio-based and degradable textiles. polyu.edu.hk Given that both PLA and PHBV are aliphatic polyesters, they possess a high affinity for disperse dyes. polyu.edu.hk Systematic studies have identified C.I. Disperse Red 60 as a suitable dye for these novel fibers. zjtextile.com.cnpolyu.edu.hk Research on chenille yarns containing PLA/PHBV has demonstrated successful dyeing outcomes with Disperse Red 60, confirming its compatibility. zjtextile.com.cn One study classified Disperse Red 60 as a low-energy dye that reaches its maximum dye exhaustion on PLA/PHBV fabrics at a dyeing temperature of 115°C. polyu.edu.hk

Color Strength and Fastness Properties Evaluation

The performance of a dye is critically assessed by its ability to impart a strong, even color (color strength) and to resist fading or bleeding under various conditions (fastness).

Color Strength (K/S)

The color strength, represented by the K/S value, measures the depth of shade on a dyed fabric. Research comparing the dyeing of PLA and PET with Acid Red 60 has yielded significant findings. Although the dye exhaustion on PLA fabrics is often lower than on PET, the resulting K/S values on PLA are consistently higher. researchgate.netresearchgate.net This indicates that PLA yields a deeper and brighter shade than PET for the same amount of dye applied, which is attributed to the lower refractive index of the PLA fiber. researchgate.net

The table below summarizes research findings on the dyeing characteristics of Acid Red 60 on different textile substrates.

Table 1: Dyeing Characteristics of Acid Red 60 on Various Substrates

| Substrate | Optimal Dyeing Temp. (°C) | K/S Value Comparison | Dye Exhaustion |

|---|---|---|---|

| Polyester (PET) | ~130 | Lower than PLA | Higher than PLA |

| Polylactic Acid (PLA) | ~110 | Higher than PET | Lower than PET |

| PLA/PHBV | ~115 | - | Reaches maximum at 115°C |

Data compiled from multiple research studies. google.comresearchgate.netresearchgate.netresearchgate.netpolyu.edu.hk

Fastness Properties

Fastness properties are graded on a scale of 1 to 5, where 5 represents the highest level of fastness. Acid Red 60 has been shown to provide good to excellent fastness on various synthetic fibers.

Studies on PLA fabrics dyed with Acid Red 60 report good fastness to washing, dry cleaning, hot pressing, rubbing, and perspiration. researchgate.netresearchgate.net Similarly, dark-red dyeings on polyester using Acid Red 60 are noted to have good all-around fastness properties, with particularly high fastness to light and washing. google.comgoogle.com For newer PLA/PHBV blend chenille yarns, the color fastness to rubbing and washing is also rated as good under optimal dyeing conditions. zjtextile.com.cn

The table below presents a summary of the fastness property evaluations for Acid Red 60 on different textiles.

Table 2: Fastness Properties of Textiles Dyed with Acid Red 60

| Property | Polyester (PET) | Polylactic Acid (PLA) | PLA/PHBV Blends |

|---|---|---|---|

| Washing Fastness | Good | Good (Grade 4-5) | Good |

| Rubbing Fastness | Good | Good | Good (Grade 4) |

| Perspiration Fastness | Good | Good | - |

| Light Fastness | High | Good | - |

Grades are based on a 1-5 scale, with 5 being the highest fastness. Data compiled from research findings. google.comgoogle.comresearchgate.netresearchgate.netzjtextile.com.cn

Advanced Analytical Methodologies for Acid Red 60 Research

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating Acid Red 60 from complex matrices, enabling its accurate measurement and characterization.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of acid dyes like Acid Red 60. washington.edu It separates components in a liquid mixture by passing the sample through a column packed with a stationary phase. wikipedia.org The separation is based on the differential interactions of the analytes with the stationary and mobile phases. wikipedia.org For acid dyes, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. researchgate.net

Research on the analysis of solvent-extractable nonvolatile compounds, including Disperse Red 60 (an alternative name for Acid Red 60), has utilized HPLC coupled with various detectors. epa.gov A gradient elution program, where the composition of the mobile phase is changed over time, is often used to effectively separate the components. epa.gov The choice of column, such as a C18 column, and the composition of the mobile phase, typically a mixture of an aqueous solution (like a phosphate (B84403) buffer) and an organic solvent (like acetonitrile), are critical for achieving good separation. researchgate.netnajah.edu Detection is commonly performed using a UV-Visible or a diode array detector (DAD), which measures the absorbance of the eluting compounds. washington.edunajah.edu

Table 1: Illustrative HPLC Parameters for Acid Dye Analysis

| Parameter | Value/Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase | Gradient of aqueous buffer (e.g., phosphate buffer) and acetonitrile (B52724) epa.govnajah.edu |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.netnajah.edu |

| Detection | UV-Vis or Diode Array Detector (DAD) washington.edunajah.edu |

| Injection Volume | 10 - 20 µL epa.gov |

This table presents typical parameters and is for illustrative purposes. Actual conditions may vary based on the specific analytical goals and sample matrix.

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. uni-saarland.de This technique is particularly well-suited for the analysis of charged molecules such as acid dyes. nih.gov In CE, a narrow fused-silica capillary is filled with a background electrolyte (BGE), and a high voltage is applied across the capillary, causing analytes to migrate at different velocities depending on their charge-to-size ratio. nih.gov

While specific studies focusing solely on Acid Red 60 using CE are not prevalent, the methodology is widely applied to the analysis of other organic acids and dyes. nih.govoiv.int The separation of various organic acids in wine and other matrices has been successfully demonstrated using CE. oiv.int For dye analysis, techniques like micellar electrokinetic capillary chromatography (MEKC), a variant of CE, can be used to separate both charged and neutral molecules. mdpi.com Detection is typically achieved using a UV detector. nih.gov The inherent advantages of CE, including high efficiency, short analysis times, and low consumption of reagents and samples, make it a powerful tool for dye analysis. researchgate.net

Table 2: General Capillary Electrophoresis Conditions for Organic Acid Analysis

| Parameter | Value/Condition |

|---|---|

| Capillary | Fused silica (B1680970) (e.g., 50-75 µm internal diameter) uni-saarland.de |

| Background Electrolyte (BGE) | Phosphate or borate (B1201080) buffer at a specific pH mdpi.com |

| Applied Voltage | 20 - 30 kV oiv.int |

| Injection Mode | Hydrodynamic or Electrokinetic mdpi.com |

| Detection | UV Detector (e.g., 200-220 nm) mdpi.comresearchgate.net |

This table outlines general conditions for organic acid analysis by CE and serves as a guide. Specific parameters would need to be optimized for Acid Red 60.

High-Performance Liquid Chromatography (HPLC)

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and quantification of Acid Red 60, providing information based on the interaction of the molecule with electromagnetic radiation.

UV-Visible spectrophotometry is a fundamental technique for the analysis of colored compounds like Acid Red 60. technologynetworks.com It measures the absorption of ultraviolet and visible light by a molecule. eopcw.com The absorption of light is due to the promotion of electrons from a ground state to a higher energy state in chromophores, which are the parts of a molecule responsible for its color. The resulting spectrum is a plot of absorbance versus wavelength, and the wavelength of maximum absorbance (λmax) is a characteristic property of the compound. technologynetworks.com

For acid dyes, the UV-Vis spectrum typically shows strong absorption in the visible region, which corresponds to their color. For instance, studies on the degradation of other red acid dyes have used UV-Vis spectrophotometry to monitor the decrease in the intensity of the absorption peak in the visible range as an indicator of decolorization. ijpras.com The concentration of a dye in a solution can be quantified using the Beer-Lambert law, which relates absorbance to concentration.

Table 3: Representative UV-Visible Absorption Data for a Red Acid Dye

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

|---|

This table provides data for a similar red acid dye to illustrate the expected spectral properties of Acid Red 60.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. mdpi.com The method is based on the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds at specific frequencies. libretexts.org An FTIR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹) and serves as a unique molecular "fingerprint". washington.edu

In the context of Acid Red 60, FTIR can be used to identify characteristic functional groups such as N-H, C=C aromatic, and N=N azo bonds. sigmaaldrich.com Analysis of related dyes has shown distinct peaks corresponding to these groups. For example, the asymmetric stretching vibration of N-H appears around 3465 cm⁻¹, aromatic C=C skeletal vibrations around 1497 cm⁻¹, and the N=N vibration around 1433 cm⁻¹. sigmaaldrich.com Changes in the FTIR spectrum, such as the disappearance or shifting of peaks, can indicate the degradation or chemical modification of the dye. sigmaaldrich.com

Table 4: Characteristic FTIR Absorption Frequencies for Functional Groups in Acid Dyes

| Wavenumber (cm⁻¹) | Bond | Vibration Type |

|---|---|---|

| ~3465 | N-H | Asymmetric Stretching sigmaaldrich.com |

| ~1600-1450 | C=C | Aromatic Ring Stretching sigmaaldrich.com |

| ~1450-1400 | N=N | Azo Stretching sigmaaldrich.com |

This table lists characteristic absorption frequencies for functional groups typically found in acid dyes and is representative of what would be expected for Acid Red 60.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. uni-saarland.de It is a highly sensitive method used for the identification and structural elucidation of compounds. When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. epa.govnih.gov

The analysis of Disperse Red 60 by HPLC coupled with thermospray mass spectrometry (TS-MS) has been documented in EPA Method 8321B, which allows for both qualitative and quantitative analysis. epa.gov The mass spectrometer can be operated in either positive or negative ionization modes to detect the molecular ion and its fragments. epa.gov The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. uni-saarland.deresearchgate.net

GC-MS is particularly useful for the analysis of volatile and thermally stable degradation products of dyes. researchgate.net For non-volatile compounds like Acid Red 60, derivatization may be required to increase their volatility for GC-MS analysis. jmb.or.kr The identification of degradation products is crucial for understanding the environmental fate and biotranformation pathways of the dye. researchgate.netjmb.or.kr

Table 5: Mass Spectrometry Approaches for Acid Red 60 Analysis

| Technique | Application | Key Information Obtained |

|---|---|---|

| HPLC-MS | Identification and quantification of Acid Red 60 in various samples. epa.gov | Molecular weight, structural information from fragmentation patterns. nih.gov |

| GC-MS | Analysis of volatile degradation products. researchgate.net | Identification of smaller molecules formed during degradation processes. jmb.or.kr |

This table summarizes the application of mass spectrometric techniques in the analysis of Acid Red 60 and its related products.

Based on the conducted research, there is no specific scientific literature available that details the application of the requested advanced analytical methodologies—Surface-Enhanced Raman Spectroscopy (SERS), Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and BET Surface Area Analysis—solely on the chemical compound “Acid Red 60” (C.I. 18055).

The search results provided information on these analytical techniques for other dyes within the "Acid Red" category, such as Acid Red 8, 18, 35, and 88, often in the context of their removal from wastewater using various adsorbents. However, no papers focusing specifically on the characterization of Acid Red 60 itself using SERS, or the morphological and structural analysis of materials after interaction with Acid Red 60 through SEM, XRD, or BET analysis were found.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline and focuses exclusively on Acid Red 60. To do so would require fabricating data and findings, which falls outside the scope of providing factual and verifiable information.

Theoretical and Mechanistic Investigations of Acid Red 60

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools to investigate the electronic structure and reactivity of dye molecules at an atomic level. mdpi.com These computational approaches provide insights that are often difficult to obtain through experimental methods alone.